molecular formula C17H13ClN2OS B2893705 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034410-54-1

3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2893705
CAS No.: 2034410-54-1
M. Wt: 328.81
InChI Key: HMVJWNAWPKIQEJ-UHFFFAOYSA-N
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Description

3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a benzamide core substituted with a 3-chloro group and a pyridine ring that is further substituted with a thiophene moiety. The presence of these heteroatoms (chlorine, nitrogen, and sulfur) in the structure imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

The primary targets of 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play crucial roles in various cellular processes, including cell growth, differentiation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity This inhibition prevents the activation of downstream signaling pathways that are normally triggered by these receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving appropriate starting materials such as 2-acetylthiophene and an aldehyde.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative under basic conditions.

    Coupling of the Pyridine and Benzamide Moieties: The final step involves coupling the pyridine ring with the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring, widely used in medicinal chemistry.

    Benzamide Derivatives: Compounds with a benzamide core, known for their therapeutic potential.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-15-4-1-3-13(8-15)17(21)20-10-12-7-14(11-19-9-12)16-5-2-6-22-16/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJWNAWPKIQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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